![molecular formula C17H9BrCl2N2O3 B4730767 1-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4730767.png)
1-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the family of pyrimidinetrione derivatives and is known for its anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of BDP involves the inhibition of various pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BDP also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses. In addition, BDP has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammatory diseases. It also reduces the infiltration of immune cells into the inflamed tissues, thereby reducing the tissue damage. In cancer cells, BDP induces apoptosis and inhibits cell proliferation, migration, and invasion. BDP has also been shown to possess anti-oxidant activity, which can protect the cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
BDP has several advantages as a research tool. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. BDP is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, BDP has some limitations as well. It is not water-soluble, which limits its use in aqueous environments. Moreover, BDP has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the research on BDP. Firstly, more studies are needed to understand the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-microbial effects of BDP. Secondly, the efficacy and safety of BDP need to be evaluated in human clinical trials. Thirdly, the development of BDP analogs with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the combination of BDP with other drugs or therapies can be explored to enhance its efficacy and reduce its side effects.
In conclusion, BDP is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it an attractive research tool for scientists. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in human clinical trials.
Scientific Research Applications
BDP has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. BDP has also been studied for its anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, BDP has been shown to possess anti-microbial activity against various pathogens, including bacteria, fungi, and viruses.
properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2N2O3/c18-10-2-5-12(6-3-10)22-16(24)13(15(23)21-17(22)25)7-9-1-4-11(19)8-14(9)20/h1-8H,(H,21,23,25)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILFSHWWWHGIW-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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